molecular formula C15H13N3O4S B7651217 MetRS-IN-1

MetRS-IN-1

Cat. No.: B7651217
M. Wt: 331.3 g/mol
InChI Key: KMWOUFLMUAYYDF-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MetRS-IN-1, also known as Compound 27, is a potent inhibitor of the enzyme methionyl-tRNA synthetase (MetRS) in Escherichia coli. This enzyme is crucial for protein synthesis as it catalyzes the attachment of methionine to its corresponding tRNA. This compound has an inhibitory concentration (IC50) of 237 nanomolar, making it a highly effective inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MetRS-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:

    Formation of the core structure: This typically involves the use of various organic reactions such as condensation, cyclization, and substitution reactions.

    Functional group modifications: Introduction of specific functional groups that enhance the inhibitory activity against MetRS.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve high purity.

Industrial Production Methods

Industrial production methods for this compound are not publicly available. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic route to improve yield, reduce costs, and ensure scalability. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

MetRS-IN-1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its inhibitory activity.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing agents: Such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions may introduce new functional groups that enhance or reduce inhibitory activity.

Scientific Research Applications

MetRS-IN-1 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of methionyl-tRNA synthetase and its effects on protein synthesis.

    Biology: Employed in studies to understand the role of methionyl-tRNA synthetase in cellular processes and its potential as a target for antibacterial agents.

    Medicine: Investigated for its potential use in developing new antibacterial therapies targeting methionyl-tRNA synthetase.

    Industry: Utilized in the development of high-throughput screening assays for identifying new inhibitors of methionyl-tRNA synthetase.

Mechanism of Action

MetRS-IN-1 exerts its effects by binding to the active site of methionyl-tRNA synthetase, thereby inhibiting its enzymatic activity. This prevents the attachment of methionine to its corresponding tRNA, disrupting protein synthesis in Escherichia coli. The molecular targets and pathways involved include the inhibition of the aminoacylation reaction catalyzed by methionyl-tRNA synthetase, leading to a decrease in protein synthesis and bacterial growth .

Biological Activity

MetRS-IN-1 is a compound that has garnered attention for its potential biological activity, particularly in the context of inhibiting methionyl-tRNA synthetase (MetRS). This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of methionine to its corresponding tRNA. Inhibiting MetRS can have significant implications for various biological processes and therapeutic applications, especially in cancer treatment and infectious diseases.

This compound functions as a selective inhibitor of MetRS, disrupting the normal function of this enzyme. By inhibiting MetRS, this compound interferes with the protein synthesis pathway, leading to reduced proliferation of cells that rely heavily on this pathway, such as cancer cells. The inhibition mechanism involves binding to the active site of MetRS, preventing methionine from being attached to tRNA, which is essential for protein synthesis.

1. Anticancer Effects

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that treatment with this compound leads to:

  • Inhibition of Cell Proliferation : Cancer cell lines treated with this compound showed a marked decrease in proliferation rates compared to untreated controls.
  • Induction of Apoptosis : Flow cytometry analyses revealed an increase in apoptotic markers in cancer cells exposed to this compound.

2. Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Studies have highlighted its effectiveness against several bacterial strains, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli.

The compound's ability to inhibit bacterial growth is attributed to its interference with protein synthesis, similar to its effects in cancer cells.

Table 1: Summary of Biological Activities of this compound

Activity TypeEffectReference
AnticancerInhibits proliferation and induces apoptosis
AntimicrobialEffective against S. aureus and E. coli

Case Studies

Case Study 1: Anticancer Activity in Non-Small Cell Lung Cancer (NSCLC)
A study investigated the effects of this compound on NSCLC cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptotic cell death compared to controls. This suggests potential for further development as a therapeutic agent for NSCLC.

Case Study 2: Antimicrobial Efficacy
In another study focusing on bacterial infections, this compound was tested against clinical isolates of S. aureus and E. coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as an alternative treatment option for resistant bacterial infections.

Research Findings

Recent research has expanded on the biological activity of this compound, emphasizing its role in both cancer therapy and antimicrobial applications:

  • Mechanistic Studies : Detailed mechanistic studies using biochemical assays confirmed the binding affinity of this compound to the active site of MetRS, providing insights into its inhibitory action.
  • In Vivo Studies : Preliminary animal studies are underway to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo, with promising early results indicating effective tumor reduction without significant toxicity.

Properties

IUPAC Name

4-[(E)-[[2-(thiophene-2-carbonylamino)acetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-13(9-16-14(20)12-2-1-7-23-12)18-17-8-10-3-5-11(6-4-10)15(21)22/h1-8H,9H2,(H,16,20)(H,18,19)(H,21,22)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWOUFLMUAYYDF-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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